9H-Purine, 9-benzyl-6,8-dichloro-
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Overview
Description
Preparation Methods
The synthesis of 9-Benzyl-6,8-dichloro-9H-purine typically involves the chlorination of 9-benzylpurine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
9-Benzyl-6,8-dichloro-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
9-Benzyl-6,8-dichloro-9H-purine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Benzyl-6,8-dichloro-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the benzyl group play a crucial role in its binding affinity and specificity . The compound can inhibit or activate specific pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
9-Benzyl-6,8-dichloro-9H-purine can be compared with other purine derivatives, such as:
9-Benzylpurine: Lacks the chlorine atoms at positions 6 and 8, making it less reactive in substitution reactions.
6,8-Dichloropurine: Lacks the benzyl group, which affects its binding properties and applications.
9-Benzyl-6-chloropurine: Contains only one chlorine atom, leading to different reactivity and applications.
The unique combination of the benzyl group and two chlorine atoms in 9-Benzyl-6,8-dichloro-9H-purine makes it particularly valuable for specific chemical and biological applications .
Properties
CAS No. |
91395-18-5 |
---|---|
Molecular Formula |
C12H8Cl2N4 |
Molecular Weight |
279.12 g/mol |
IUPAC Name |
9-benzyl-6,8-dichloropurine |
InChI |
InChI=1S/C12H8Cl2N4/c13-10-9-11(16-7-15-10)18(12(14)17-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
UJISOIMQMJRAFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)Cl)N=C2Cl |
Origin of Product |
United States |
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